Cas no 1251553-09-9 (N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide)

N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide
- N-(2-hydroxy-2-thiophen-3-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
- AKOS024523497
- 1251553-09-9
- F5857-1251
- N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
- N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- VU0524754-1
-
- インチ: 1S/C16H19NO2S2/c18-13(12-5-9-20-11-12)10-17-15(19)16(6-1-2-7-16)14-4-3-8-21-14/h3-5,8-9,11,13,18H,1-2,6-7,10H2,(H,17,19)
- InChIKey: YPAPRUOYYZBVTN-UHFFFAOYSA-N
- ほほえんだ: C1(C2SC=CC=2)(C(NCC(O)C2C=CSC=2)=O)CCCC1
計算された属性
- せいみつぶんしりょう: 321.08572120g/mol
- どういたいしつりょう: 321.08572120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 106Ų
N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-1251-4mg |
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251553-09-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5857-1251-5mg |
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251553-09-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-1251-20μmol |
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251553-09-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-1251-1mg |
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251553-09-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5857-1251-2mg |
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251553-09-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5857-1251-40mg |
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251553-09-9 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5857-1251-30mg |
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251553-09-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5857-1251-20mg |
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251553-09-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5857-1251-50mg |
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251553-09-9 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5857-1251-2μmol |
N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
1251553-09-9 | 2μmol |
$57.0 | 2023-09-09 |
N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamideに関する追加情報
Comprehensive Overview of N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS No. 1251553-09-9)
The compound N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS No. 1251553-09-9) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its distinctive combination of thiophene rings and a cyclopentane backbone makes it a promising candidate for various applications, particularly in drug discovery and material science. This article delves into its properties, potential uses, and relevance to current scientific trends, addressing common queries such as "thiophene derivatives in drug design" and "cyclopentane-based bioactive molecules."
One of the most intriguing aspects of N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide is its molecular architecture. The presence of two thiophene moieties—a thiophen-3-yl and a thiophen-2-yl group—imparts aromaticity and electronic richness, which are highly valued in medicinal chemistry. These features are often linked to improved binding affinity and metabolic stability, making the compound a subject of interest for researchers exploring "heterocyclic compounds in therapeutics." Additionally, the hydroxyethyl side chain enhances solubility, addressing a common challenge in drug formulation.
In the context of current research trends, CAS No. 1251553-09-9 aligns with the growing demand for small-molecule modulators targeting protein-protein interactions. The cyclopentane core offers conformational rigidity, a trait increasingly sought after in the design of allosteric inhibitors. This has led to discussions around "rigid scaffolds in drug discovery" and "bioisosteric replacement strategies," where the compound's framework could serve as a template for novel therapeutics. Its potential applications extend to neurological and inflammatory disorders, areas where thiophene-containing compounds have shown promise.
From a synthetic chemistry perspective, the preparation of N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves multi-step organic transformations, including amide coupling and hydroxylation reactions. These methods are frequently searched under terms like "efficient amide bond formation" and "selective hydroxylation techniques," reflecting the compound's relevance to modern synthetic challenges. Its synthesis also highlights the importance of protecting group strategies, particularly when dealing with polyfunctional substrates.
Beyond pharmaceuticals, CAS No. 1251553-09-9 has potential in material science, particularly in the development of organic electronic materials. The thiophene units are known for their electron-conducting properties, making derivatives like this compound candidates for organic semiconductors or photovoltaic applications. This ties into broader searches such as "thiophene-based polymers" and "small molecules for OLEDs," underscoring its interdisciplinary appeal.
In summary, N-2-hydroxy-2-(thiophen-3-yl)ethyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide represents a versatile and scientifically valuable molecule. Its structural features bridge medicinal chemistry and materials science, addressing key questions in both fields. As research progresses, this compound is likely to remain a focal point for investigations into "multifunctional heterocycles" and "structure-activity relationships," solidifying its place in contemporary scientific discourse.
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